molecular formula C7H5N3O3 B169803 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 155085-55-5

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B169803
CAS No.: 155085-55-5
M. Wt: 179.13 g/mol
InChI Key: BFJYBBVCZOWUKH-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of a triazole ring fused with a benzene ring, along with hydroxyl and carboxylic acid functional groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which then undergoes cyclization to yield the desired triazole compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter protein function . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.

Properties

IUPAC Name

7-hydroxy-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBDEMSWFCSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613244
Record name 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155085-55-5
Record name 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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